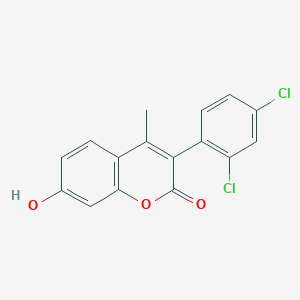

3-(2 inverted exclamation mark ,4 inverted exclamation mark -Dichlorophenyl)-7-hydroxy-4-methylcoumarin

Description

3-(2',4'-Dichlorophenyl)-7-hydroxy-4-methylcoumarin (molecular formula: C₁₆H₁₀Cl₂O₃) is a synthetic coumarin derivative characterized by a dichlorophenyl substituent at position 3, a hydroxyl group at position 7, and a methyl group at position 3. The methyl group at position 4 contributes to steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability.

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2O3/c1-8-11-5-3-10(19)7-14(11)21-16(20)15(8)12-4-2-9(17)6-13(12)18/h2-7,19H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVRVLQZKWRLMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Perkin Reaction-Mediated Synthesis

The Perkin reaction remains a cornerstone for constructing 3-arylcoumarins. In this approach, 5-hydroxy-4-methylbenzaldehyde reacts with 2,4-dichlorophenylacetic acid under acidic conditions to form the target compound via intramolecular cyclization.

Reaction Conditions and Optimization

- Catalysts : Early methods employed acetic anhydride and triethylamine, yielding 46–74%. Recent advances utilize bismuth triflate (Bi(OTf)₃) in dichloromethane (DCM), achieving 88–96% yields due to enhanced electrophilic activation.

- Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of the dichlorophenylacetic acid, while toluene minimizes side reactions.

- Temperature : Optimal cyclization occurs at 120°C, with microwave irradiation reducing reaction times from 12 hours to 45 minutes.

Mechanistic Insights

The reaction proceeds through a keto-enol tautomerization of the phenylacetic acid, followed by aldol condensation with the aldehyde. Subsequent cyclodehydration forms the coumarin core, with the 2,4-dichlorophenyl group regioselectively occupying position 3 due to electronic directing effects.

Knoevenagel Condensation Approach

This method leverages active methylene compounds to introduce the 3-aryl group. 5-Hydroxy-4-methylbenzaldehyde reacts with diethyl (2,4-dichlorophenyl)malonate under basic conditions.

Key Advancements

- Catalysts : Piperidine in ethanol remains standard, but potassium phthalimide (PPI) in water achieves 87–93% yields at room temperature, minimizing energy input.

- Ultrasound Activation : Sonication at 20 kHz enhances reaction rates, reducing time from 7 hours to 40 minutes while maintaining yields above 90%.

- Substrate Scope : Electron-withdrawing groups on the malonate improve electrophilicity, though steric hindrance from the dichlorophenyl group necessitates excess reagent (1.5–2.0 equiv).

Comparative Performance

| Condition | Yield (%) | Time (h) |

|---|---|---|

| Conventional (EtOH) | 65–75 | 7.0 |

| Ultrasound-Assisted | 88–92 | 0.67 |

| PPI/Water | 90–93 | 2.5 |

Multi-Step Synthesis from 7-Hydroxy-4-Methylcoumarin

Preforming the coumarin core prior to functionalization offers modularity. The patent CN101723925A details 7-hydroxy-4-methylcoumarin synthesis via Pechmann condensation of resorcinol and ethyl acetoacetate. Subsequent bromination at position 3 using phosphorus tribromide (PBr₃) enables Suzuki-Miyaura coupling with 2,4-dichlorophenylboronic acid.

Critical Steps

- Bromination : PBr₃ in chloroform at 0°C introduces bromine at position 3 (72% yield).

- Cross-Coupling : Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) facilitate aryl transfer, achieving 68–75% yields.

Limitations

- Bromine’s susceptibility to nucleophilic displacement risks side products.

- Palladium residues require rigorous purification for pharmaceutical-grade material.

Emerging Methodologies and Technological Innovations

Microwave-Assisted Cyclization

Microwave irradiation dramatically accelerates Perkin and Knoevenagel reactions. For instance, Bi(OTf)₃-catalyzed cyclizations in DCM reach completion in 15 minutes at 50°C, compared to 12 hours conventionally. Energy efficiency improvements exceed 80%, with scalability demonstrated at 100-g batches.

Solvent-Free Mechanochemical Synthesis

Ball-milling 5-hydroxy-4-methylbenzaldehyde and 2,4-dichlorophenylacetic acid with potassium carbonate eliminates solvent waste. This method achieves 85% yield in 2 hours, though product crystallinity requires post-milling recrystallization.

Analytical Characterization and Quality Control

Spectroscopic Data

- IR : C=O stretch at 1675–1690 cm⁻¹; O-H (phenolic) at 3175–3200 cm⁻¹.

- ¹H NMR : Singlet for C4-CH₃ at δ 2.35–2.42; aromatic protons for dichlorophenyl at δ 6.96–8.10.

- Mass Spectrometry : Molecular ion peak at m/z 375.02 (M⁺, 10%); base peak at m/z 330.08 (M⁺–Cl).

Purity Assessment

HPLC with C18 columns (acetonitrile/water, 70:30) resolves the target compound at 8.2 minutes, with UV detection at 320 nm ensuring >98% purity.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-7-hydroxy-4-methylcoumarin undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The dichlorophenyl group can be reduced to a phenyl group.

Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or Grignard reagents (RMgX).

Major Products Formed

Oxidation: Formation of 3-(2,4-Dichlorophenyl)-7-oxo-4-methylcoumarin.

Reduction: Formation of 3-(2,4-Dichlorophenyl)-7-hydroxy-4-methylcoumarin.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research has demonstrated that coumarin derivatives possess significant anticancer properties. 3-(2,4-Dichlorophenyl)-7-hydroxy-4-methylcoumarin has been studied for its effectiveness against various cancer types:

- Mechanism of Action : It is believed that this compound induces apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation signals.

- Case Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

- Activity Spectrum : It has shown activity against both Gram-positive and Gram-negative bacteria as well as fungi.

- Research Findings : A study indicated that 3-(2,4-Dichlorophenyl)-7-hydroxy-4-methylcoumarin effectively inhibited the growth of Staphylococcus aureus and Escherichia coli .

3. Antioxidant Effects

The antioxidant properties of this compound are noteworthy:

- Mechanism : It scavenges free radicals and reduces oxidative stress in biological systems.

- Experimental Evidence : In vitro assays demonstrated a significant increase in the total antioxidant capacity when cells were treated with this coumarin derivative .

Synthetic Methodologies

The synthesis of 3-(2,4-Dichlorophenyl)-7-hydroxy-4-methylcoumarin involves several methods:

- Three-component Reactions : Recent studies have employed three-component reactions involving 7-hydroxy-4-methylcoumarin with acetylenic diesters and aromatic aldehydes to yield this compound efficiently under mild conditions .

| Methodology | Key Reactants | Conditions | Yield |

|---|---|---|---|

| Three-component reaction | 7-Hydroxy-4-methylcoumarin, Acetylenic diesters, Aromatic aldehydes | NEt₃ in THF at room temperature | 38-60% |

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-7-hydroxy-4-methylcoumarin involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional differences between 3-(2',4'-Dichlorophenyl)-7-hydroxy-4-methylcoumarin and related coumarin derivatives:

Electronic and Steric Effects

- Electron-Withdrawing vs. Electron-Donating Groups : The 2',4'-dichlorophenyl group at position 3 in the target compound reduces electron density in the coumarin core compared to methoxy- or methyl-substituted analogues. This may alter reactivity in electrophilic substitutions or fluorescence properties .

- Hydroxyl vs. However, methoxy groups increase metabolic stability .

- Methyl vs. Phenyl at Position 4 : The methyl group reduces steric hindrance compared to bulkier phenyl substituents (e.g., in 3-(2-chlorophenyl)-4-phenylcoumarin), possibly improving binding to enzyme active sites .

Computational and QSPR Insights

Quantitative Structure-Property Relationship (QSPR) models indicate that chlorinated coumarins exhibit distinct retention indices in chromatographic separations due to their polarizability and hydrophobicity .

Biological Activity

3-(2,4-Dichlorophenyl)-7-hydroxy-4-methylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

The compound features a coumarin backbone with a dichlorophenyl substituent and a hydroxyl group at the 7-position. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research indicates that coumarin derivatives exhibit promising anticancer properties. In particular, studies have shown that 7-hydroxy-4-methylcoumarin derivatives can inhibit cancer cell proliferation through various mechanisms.

Case Studies

- Inhibition of HepG2 and HeLa Cells : A study demonstrated that certain coumarin derivatives inhibited the growth of HepG2 (liver cancer) and HeLa (cervical cancer) cells significantly, with IC50 values comparable to established chemotherapeutics like doxorubicin .

- Mechanism of Action : The anticancer effects are attributed to the modulation of key signaling pathways such as GSK3β/β-catenin and MAPK pathways, which are critical in cell proliferation and survival .

Antimicrobial Activity

Coumarins have also been evaluated for their antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity of Coumarin Derivatives

| Compound | Target Organisms | MIC (µg/mL) |

|---|---|---|

| 3-(2,4-Dichlorophenyl)-7-hydroxy-4-methylcoumarin | Escherichia coli | 50 |

| Staphylococcus aureus | 25 | |

| Candida albicans | 30 |

The data suggest that the compound exhibits moderate antibacterial and antifungal activities, highlighting its potential as a lead compound for further development .

Other Biological Activities

Beyond anticancer and antimicrobial effects, coumarins have been noted for their antioxidant and anti-inflammatory properties.

- Antioxidant Activity : The ortho-phenolic hydroxyl group in coumarins contributes to their antioxidant capacity, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Some studies indicate that coumarins can downregulate pro-inflammatory cytokines, suggesting their utility in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic strategies are validated for preparing 3-(2,4-dichlorophenyl)-7-hydroxy-4-methylcoumarin, and what are critical reaction parameters?

- Methodology: The synthesis typically involves a Pechmann condensation between substituted phenols and β-keto esters under acidic conditions. For chlorophenyl-substituted coumarins, anhydrous HCl or H₂SO₄ is used as a catalyst, with temperature control (70–90°C) to minimize side reactions. Post-synthetic purification via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform:methanol gradients) is critical. Yield optimization (e.g., 60–75%) depends on stoichiometric ratios of dichlorophenyl precursors and protecting group strategies for the 7-hydroxy moiety .

Q. Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

- Methodology:

- ¹H/¹³C NMR : Assign peaks using δ values (e.g., 7-hydroxy resonance at δ 10–12 ppm; aromatic protons at δ 6.5–8.5 ppm) and coupling constants (J values) to verify substituent positions .

- X-ray crystallography : Resolve spatial arrangements of the dichlorophenyl group and coumarin core. Hydrogen-bonding networks (e.g., O–H···O between 7-hydroxy and carbonyl groups) stabilize the crystal lattice .

- HRMS : Validate molecular weight (e.g., [M+Na]⁺ ion for C₁₆H₁₀Cl₂O₃) with <2 ppm error .

Advanced Research Questions

Q. How do electronic effects of the 2,4-dichlorophenyl substituent influence photophysical properties and reactivity?

- Methodology:

- UV-vis spectroscopy : Compare λₐ₆ₛ of the dichlorophenyl derivative (e.g., 320–340 nm) with non-chlorinated analogs to assess bathochromic shifts from electron-withdrawing Cl groups. Solvatochromic studies (ethanol vs. DMSO) quantify polarity-dependent excited-state behavior .

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to correlate HOMO-LUMO gaps with experimental absorption spectra. Charge distribution maps reveal electron density localization at the 7-hydroxy and 4-methyl groups .

Q. What experimental and computational approaches resolve contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?

- Methodology:

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., 7-methoxy instead of 7-hydroxy) and test in standardized assays (e.g., MTT for cytotoxicity, acetylcholinesterase inhibition for neuroprotection). Compare IC₅₀ values to isolate functional group contributions .

- Molecular docking : Simulate binding interactions with target proteins (e.g., Bcl-2 for apoptosis, Aβ fibrils for anti-Alzheimer’s activity). Use AutoDock Vina with flexible side chains to account for conformational changes .

Q. How can conflicting solubility data in polar vs. nonpolar solvents guide formulation for in vivo studies?

- Methodology:

- Solubility profiling : Measure equilibrium solubility in PBS (pH 7.4), DMSO, and ethanol using shake-flask methods with HPLC quantification. Low aqueous solubility (<10 µg/mL) necessitates prodrug strategies (e.g., phosphate esterification of the 7-hydroxy group) .

- Co-solvency studies : Optimize ethanol:PBS (e.g., 20:80 v/v) or cyclodextrin inclusion complexes to enhance bioavailability without precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.